molecular formula C19H20ClN3O2 B2917621 9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 786674-08-6

9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2917621
CAS RN: 786674-08-6
M. Wt: 357.84
InChI Key: XXUYOFJZLUGSIL-UHFFFAOYSA-N
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Description

9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality 9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Agents

A study investigated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This research is relevant as it explores compounds with similar structural features, focusing on their potential applications in treating central nervous system disorders (Bauer et al., 1976).

Sigma Receptor Ligands

A study on spiropiperidines explored their potential as highly potent and subtype selective σ-receptor ligands. This research is significant as σ-receptors are involved in various physiological processes and the development of compounds targeting these receptors can lead to new therapeutic agents (Maier & Wünsch, 2002).

Antihypertensive Activity

Research into the synthesis and antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones showed the potential of these compounds in managing hypertension. This study is relevant due to its focus on compounds structurally similar to the queried chemical, exploring their therapeutic potential in cardiovascular diseases (Clark et al., 1983).

Antidepressant and Antianxiety Activity

A study on the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed antidepressant and antianxiety activities in animal models. This research contributes to understanding the potential psychiatric applications of furan and piperidine derivatives (Kumar et al., 2017).

Ultrasound-Promoted Synthesis

A study focused on the ultrasound-promoted one-pot synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, indicating advancements in synthetic methodologies for complex spiro compounds. This research is pertinent due to its demonstration of innovative synthesis techniques that can be applied to similar spiro compounds (Wang et al., 2012).

In Vivo Anticancer and Antiangiogenic Effects

A study on thioxothiazolidin-4-one derivatives highlighted their in vivo anticancer and antiangiogenic effects, contributing to the field of cancer research. This is significant as it demonstrates the therapeutic potential of structurally related compounds in oncology (Chandrappa et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future studies should focus on understanding these properties to optimize the compound’s therapeutic potential .

Result of Action

Preliminary studies suggest that the compound may have inhibitory effects, but the specific molecular and cellular changes induced by the compound are yet to be determined .

properties

IUPAC Name

9-chloro-2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22-8-6-19(7-9-22)23-16(12-15(21-23)18-3-2-10-24-18)14-11-13(20)4-5-17(14)25-19/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYOFJZLUGSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

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